

A Comparative Structural Analysis of Eukaryotic and Prokaryotic Formylglycine-Generating Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Formylglycine	
Cat. No.:	B104764	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional characteristics of eukaryotic and prokaryotic **Formylglycine**-Generating Enzymes (FGEs). FGEs are crucial for the post-translational modification of sulfatases, converting a specific cysteine or serine residue into a $C\alpha$ -**formylglycine** (FGly), which is essential for their catalytic activity.[1] Understanding the differences and similarities between these enzymes across different domains of life is vital for basic research and for the development of novel therapeutic strategies.

Quantitative Comparison of FGEs

The following table summarizes key quantitative data for representative eukaryotic (human) and prokaryotic (Streptomyces coelicolor) FGEs.



Parameter	Eukaryotic (Human) FGE	Prokaryotic (S. coelicolor) FGE	Reference
Substrate Specificity	Cysteine in CXPXR motif	Cysteine or Serine in CXPXR/SXPXR motif	[2]
Cellular Localization	Endoplasmic Reticulum	Cytoplasm	[1]
Metal Cofactor	Copper	Copper	[2][3]
Kinetic Parameters			
Km (peptide substrate)	130 μΜ	110 μΜ	[3]
kcat	0.20 s-1	0.28 s-1	[3]
kcat/Km	1.5 x 103 M-1s-1	2.5 x 103 M-1s-1	[3]
Structure Resolution	1.15 Å (PDB: 1Z70)	2.1 Å	[2][4]

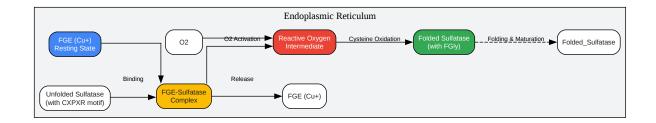
Structural and Mechanistic Insights

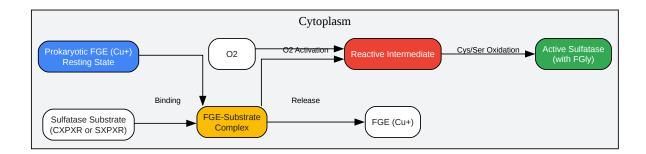
While eukaryotic and prokaryotic FGEs share a remarkably similar overall three-dimensional structure, key differences exist in their active sites and catalytic mechanisms.[2] Both enzymes utilize a copper-dependent mechanism for the oxidation of the target residue.[3]

Catalytic Mechanism of Eukaryotic FGE

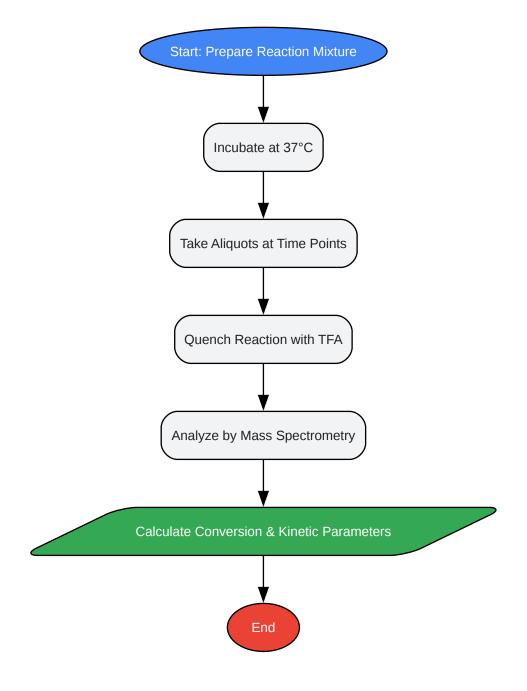
The catalytic cycle of human FGE in the endoplasmic reticulum involves the recognition of a newly synthesized, unfolded sulfatase protein. The enzyme utilizes molecular oxygen to carry out the oxidation of a specific cysteine residue within the consensus sequence LCTPSR.[5]











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Formylglycine-generating enzyme Wikipedia [en.wikipedia.org]
- 2. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylglycine-generating Enzyme for Aldehyde Tag Conversion [biologics.catalent.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- To cite this document: BenchChem. [A Comparative Structural Analysis of Eukaryotic and Prokaryotic Formylglycine-Generating Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104764#comparative-structural-analysis-of-eukaryotic-and-prokaryotic-fges]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com